molecular formula C23H24FN3O3 B2934174 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide CAS No. 893983-83-0

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

Cat. No. B2934174
CAS RN: 893983-83-0
M. Wt: 409.461
InChI Key: CXDWUNQONOSTFH-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

Research has identified compounds structurally related to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide as potential antipsychotic agents. These compounds, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited antipsychotic-like profiles in behavioral animal tests. Interestingly, they did not interact with dopamine receptors, unlike traditional antipsychotic agents, suggesting a novel mechanism of action (Wise et al., 1987).

Antiallergic Properties

In the search for novel antiallergic compounds, a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized. These compounds, which share a structural relationship with 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide, showed significant potency in antiallergic assays (Menciu et al., 1999).

Antimicrobial Activity

Compounds structurally similar to the chemical have been evaluated for their antimicrobial properties. For instance, a series of acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Potential in Cancer Research

A carboxamide derivative with a similar structure, Sunitinib, has been studied for its antitumor activity. Using electronic structure approaches, the chemical characteristics and potential biological impacts of Sunitinib were investigated, emphasizing its relevance in cancer research (Al-Otaibi et al., 2022).

Herbicide Applications

Chloroacetamide herbicides, which share a functional group with the compound , have been studied for their efficacy in controlling weeds in various crops. This demonstrates the compound's potential application in agricultural chemistry (Latli & Casida, 1995).

Progesterone Receptor Modulation

Investigations into progesterone receptor modulators have included compounds structurally related to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide. These studies aimed to develop new agents for use in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).

DNA-Drug Interaction Studies

The interaction of drugs with DNA is crucial for understanding their mechanism of action. Studies involving compounds with structural similarities to the chemical have provided insights into how these interactions occur, which is essential in drug development and understanding pharmacodynamics (Bischoff et al., 1998).

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-4-26(5-2)21(28)14-27-13-18(17-8-6-7-9-20(17)27)22(29)23(30)25-16-11-10-15(3)19(24)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWUNQONOSTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

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